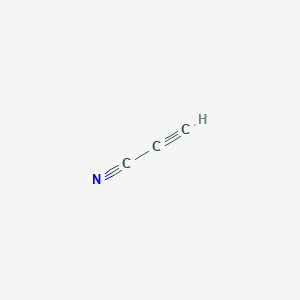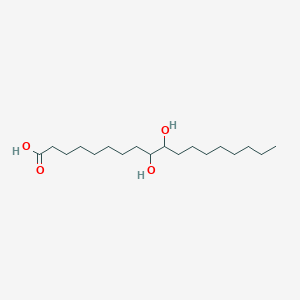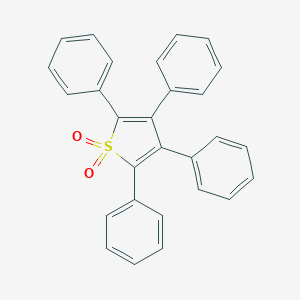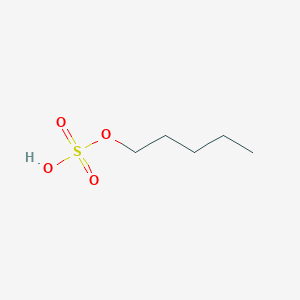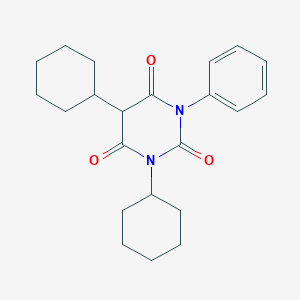
1,5-Dicyclohexyl-3-phenylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dicyclohexyl-3-phenylbarbituric acid, commonly known as DCPB, is a barbiturate derivative that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. DCPB is a white crystalline powder that is soluble in organic solvents such as chloroform and ethanol.
Mécanisme D'action
The exact mechanism of action of DCPB is not fully understood. However, it is believed to act on the central nervous system by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) through binding to the GABA-A receptor. This results in the inhibition of neuronal activity, leading to the observed sedative and hypnotic effects.
Effets Biochimiques Et Physiologiques
DCPB has been shown to exhibit anticonvulsant, sedative, and hypnotic effects in animal models. It has also been shown to induce anesthesia in animals. However, the exact biochemical and physiological effects of DCPB are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
DCPB has several advantages as a research tool. It is relatively easy to synthesize and purify, and its effects on the central nervous system are well characterized. However, DCPB also has several limitations. It has a narrow therapeutic index, meaning that the difference between the therapeutic and toxic doses is small. Additionally, DCPB has been shown to exhibit significant toxicity in animal models, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on DCPB. One area of interest is the development of more potent and selective GABA-A receptor agonists based on the structure of DCPB. Another area of interest is the investigation of the potential therapeutic applications of DCPB in the treatment of neurological disorders such as epilepsy and anxiety. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DCPB and its potential toxicity in humans.
Méthodes De Synthèse
The synthesis of DCPB involves the reaction of 1,5-dicyclohexyl-1,3,5-pentanetrione with urea and ammonium acetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in refluxing ethanol for several hours, followed by purification through recrystallization in a suitable solvent.
Applications De Recherche Scientifique
DCPB has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticonvulsant, sedative, and hypnotic properties in animal models. DCPB has also been investigated for its potential use as an anesthetic agent due to its ability to induce anesthesia in animals.
Propriétés
Numéro CAS |
1053-49-2 |
|---|---|
Nom du produit |
1,5-Dicyclohexyl-3-phenylbarbituric acid |
Formule moléculaire |
C22H28N2O3 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
1,5-dicyclohexyl-3-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H28N2O3/c25-20-19(16-10-4-1-5-11-16)21(26)24(18-14-8-3-9-15-18)22(27)23(20)17-12-6-2-7-13-17/h2,6-7,12-13,16,18-19H,1,3-5,8-11,14-15H2 |
Clé InChI |
MSVVAFKSLYXQNS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4CCCCC4 |
SMILES canonique |
C1CCC(CC1)C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4CCCCC4 |
Synonymes |
1,5-Dicyclohexyl-3-phenylbarbituric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




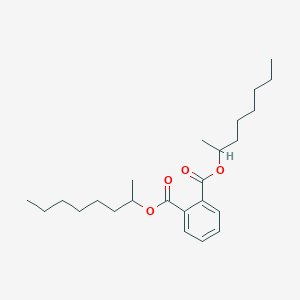



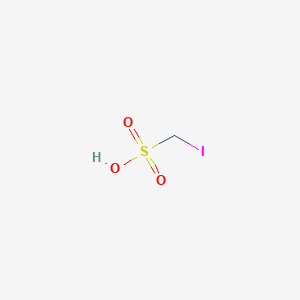
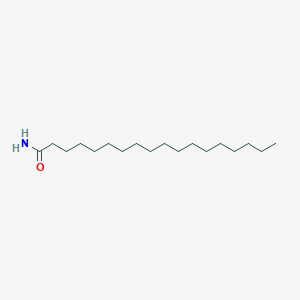
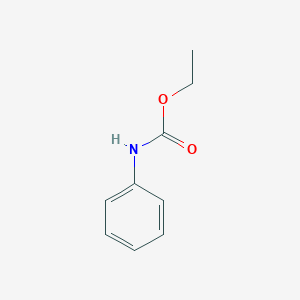
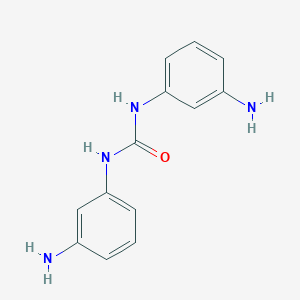
![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)
